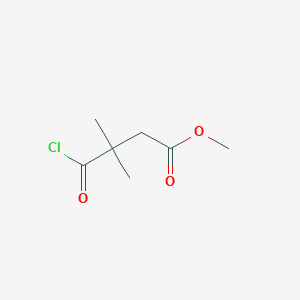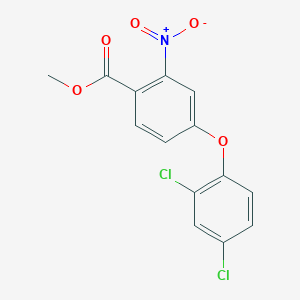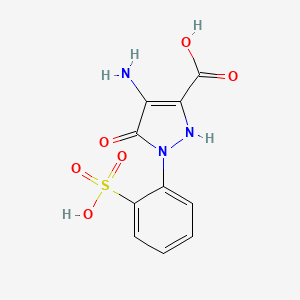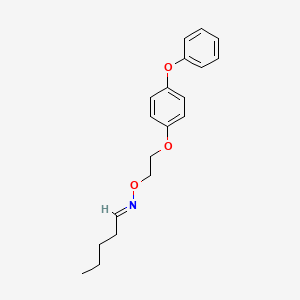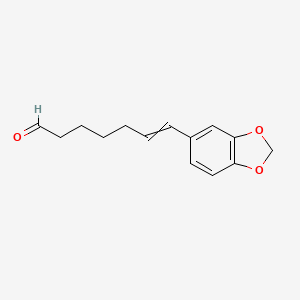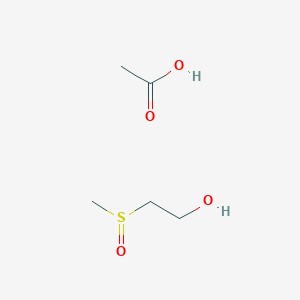
Acetic acid;2-methylsulfinylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-methylsulfinylethanol is an organic compound that combines the properties of acetic acid and 2-methylsulfinylethanol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 2-methylsulfinylethanol, on the other hand, is an organosulfur compound that contains a sulfoxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylsulfinylethanol can be achieved through several methods. One common approach involves the reaction of acetic acid with 2-methylsulfinylethanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction can be represented as follows:
CH3COOH+CH3SOCH2CH2OH→CH3COOCH2CH2SOCH3+H2O
Industrial Production Methods
Industrial production of this compound often involves the carbonylation of methanol, followed by the addition of 2-methylsulfinylethanol. The process can be optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-methylsulfinylethanol undergoes various chemical reactions, including:
Oxidation: The sulfoxide group in 2-methylsulfinylethanol can be oxidized to form a sulfone group.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The hydroxyl group in 2-methylsulfinylethanol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Acetic acid;2-methylsulfinylethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid;2-methylsulfinylethanol involves its interaction with specific molecular targets and pathways. The sulfoxide group in 2-methylsulfinylethanol can act as a nucleophile, participating in various chemical reactions. The compound can also interact with enzymes and proteins, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with a wide range of applications.
2-methylsulfinylethanol: An organosulfur compound with distinct chemical properties.
Uniqueness
Acetic acid;2-methylsulfinylethanol combines the properties of both acetic acid and 2-methylsulfinylethanol, resulting in a compound with unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
92543-11-8 |
|---|---|
Formule moléculaire |
C5H12O4S |
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
acetic acid;2-methylsulfinylethanol |
InChI |
InChI=1S/C3H8O2S.C2H4O2/c1-6(5)3-2-4;1-2(3)4/h4H,2-3H2,1H3;1H3,(H,3,4) |
Clé InChI |
JVWAVODGOHYFHG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CS(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)

